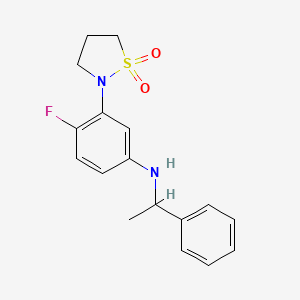
4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
作用機序
The mechanism of action of 4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell proliferation. Additionally, it has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of this compound is that it may exhibit low solubility in certain solvents, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one. One possible direction is to investigate its potential applications in the treatment of cancer. It has been shown to exhibit anti-tumor effects in various cancer cell lines, and further studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases. It has been shown to exhibit neuroprotective effects in animal models, and further studies are needed to determine its efficacy in human trials. Additionally, future studies could investigate the structure-activity relationship of this compound to optimize its efficacy and selectivity for specific diseases.
In conclusion, this compound is a promising chemical compound that exhibits potential applications in biomedical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its efficacy and safety for various diseases, and to optimize its structure for specific applications.
合成法
The synthesis method for 4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one involves the reaction of 2-aminobenzophenone with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate product, which is then reduced using sodium borohydride to obtain the final product. This method has been optimized to yield high purity and high yields of the compound.
科学的研究の応用
4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one has been found to exhibit potential applications in biomedical research. It has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-(2-thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(13-7-4-8-20-13)15(19)17-9-14(18)16-11-5-2-3-6-12(11)17/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIACTABZCCRQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)

![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)
